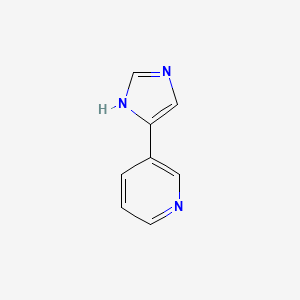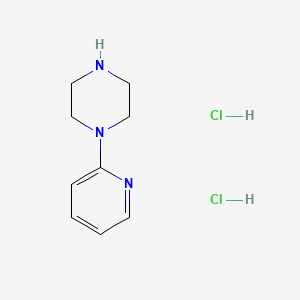
Propionic acid, 2-(cyclohexyloxy)-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical Reactions Analysis
The hydrolysis reactions of anhydride have been frequently used as important model reactions for thermal hazard study . The hydrolysis of propionic anhydride (PA) was taken as a model reaction to study .Physical And Chemical Properties Analysis
Propionic acid is a colorless, corrosive and naturally occurring organic acid with a pungent, disagreeable and rancid odor and sour and mildly cheese-like taste . It has unlimited miscibility with water but the addition of salts can detach it from water which can be used as an extraction method .Applications De Recherche Scientifique
Food Additive
Propionic acid and its derivatives are considered “Generally Recognized As Safe” (GRAS) food additives . They are used to control the contamination of food by microorganisms such as Salmonella spp., Escherichia coli O157:H7, and Listeria monocytogenes during pre- and post-harvesting of food products .
Anti-microbial Agent
Propionic acid is widely used as an anti-microbial agent . It can pass through a cell membrane into the cytoplasm, and due to the alkaline intracellular environment, it can release protons that result in a pH gradient across the cell membrane and consequent adverse effects on the transfer of nutrients and growth of mold, yeast, and bacteria .
Anti-inflammatory Agent
Propionic acid is used as an anti-inflammatory agent . It has been found to have anti-inflammatory properties, which can be beneficial in the treatment of certain conditions .
Herbicide
Propionic acid is used as a herbicide . It has been found to be effective in controlling the growth of certain types of weeds .
Artificial Flavor
Propionic acid is used as an artificial flavor . It is used in the food industry to enhance the flavor of certain foods .
Animal Feed Additive
Propionic acid is also widely used as an antimicrobial agent in animal feed . It helps to control the growth of harmful bacteria in the feed, thereby improving the health and productivity of the animals .
These applications highlight the versatility and importance of propionic acid in various industries. It’s worth noting that the production of propionic acid is currently being explored through biological pathways using Propionibacterium and some anaerobic bacteria , which could lead to more sustainable and environmentally friendly production methods in the future .
Mécanisme D'action
Orientations Futures
There has been a growing interest in the bioproduction of propionic acid by Propionibacterium . A wide range of substrates employed in propionic acid fermentation is analyzed with particular interest in the prospects of inexpensive renewable feedstocks, such as cellulosic biomass and industrial residues, to produce cost-competitive bio-propionic acid .
Propriétés
IUPAC Name |
2-cyclohexyloxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-10(2,9(11)12)13-8-6-4-3-5-7-8/h8H,3-7H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRDMBIDGPCCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1CCCCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238366 |
Source


|
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
CAS RN |
91007-35-1 |
Source


|
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091007351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 2-(cyclohexyloxy)-2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



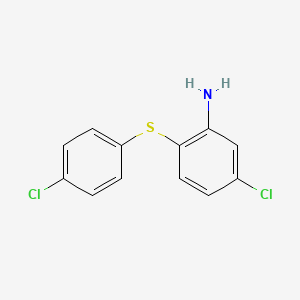
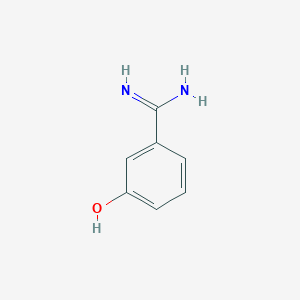




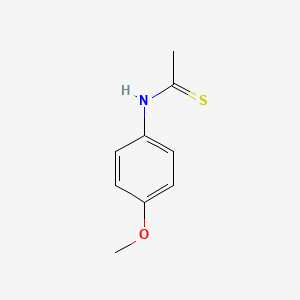
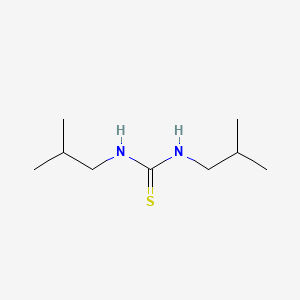
![Phenanthro[9,10-e][1,2,4]triazine-3-thiol](/img/structure/B1305250.png)
